

Structure and molecular formula of mPEG9-Alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

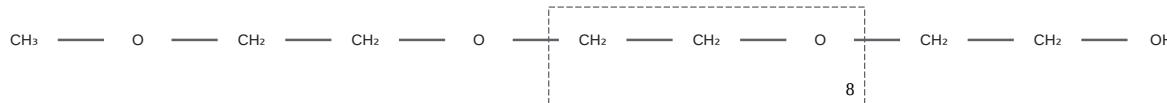
Compound of Interest

Compound Name:	Nonaethylene Glycol Monomethyl Ether
Cat. No.:	B1676801
	Get Quote

An In-depth Technical Guide to mPEG9-Alcohol

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol) with nine ethylene glycol units (mPEG9-Alcohol), a monodisperse PEGylation reagent crucial for researchers, scientists, and professionals in drug development. This document details its structure, molecular formula, physicochemical properties, and a representative synthesis protocol.

Chemical Structure and Molecular Formula


mPEG9-Alcohol, also known as **nonaethylene glycol monomethyl ether**, is a hydrophilic polymer consisting of a methyl ether cap at one end of a nine-unit polyethylene glycol chain and a terminal hydroxyl group at the other end.^{[1][2]} This hydroxyl group allows for further chemical modification and conjugation to other molecules.^{[3][4]}

Molecular Formula: C₁₉H₄₀O₁₀^{[1][3][5][6]}

IUPAC Name: 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol^[1]

Synonyms: mPEG9-OH, **Nonaethylene glycol monomethyl ether**, 2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol^{[1][5]}

Below is a diagram representing the chemical structure of mPEG9-Alcohol.

[Click to download full resolution via product page](#)

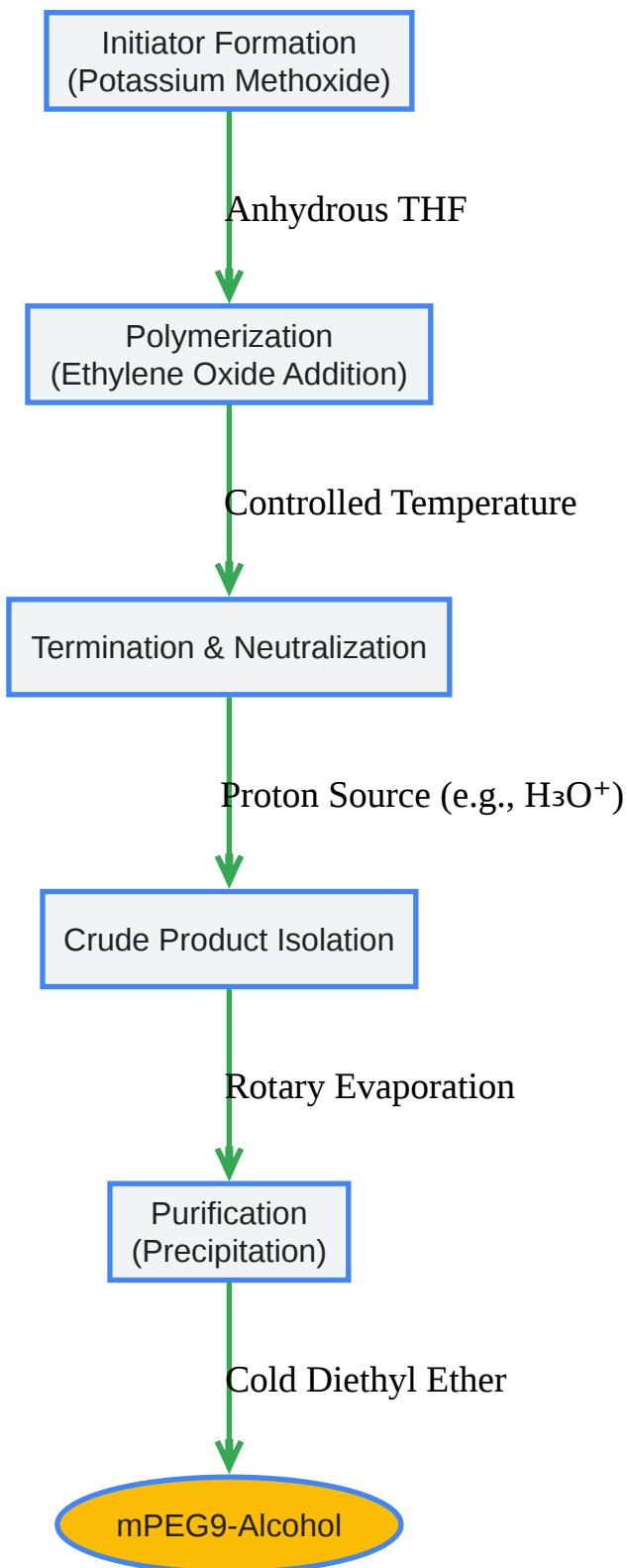
Caption: Chemical structure of mPEG9-Alcohol.

Physicochemical Properties

The following table summarizes the key quantitative data for mPEG9-Alcohol.

Property	Value	References
Molecular Weight	428.51 g/mol	[1][3][5]
Appearance	Colorless Liquid	[1][7]
Purity	≥95% to >98%	[1][3][5]
Density	~1.069 - 1.125 g/cm ³	[2][7]
Solubility	Soluble in water, chloroform, methylene chloride, DMF, DMSO. Insoluble in ether.	[2]
Storage	Recommended at -5°C or -20°C for long-term storage.	[3][5]
CAS Number	6048-68-6	[1][3][5]

Experimental Protocols


Synthesis of mPEG-Alcohol via Anionic Ring-Opening Polymerization

A common and effective method for synthesizing mPEG-OH compounds is through the living anionic ring-opening polymerization of ethylene oxide.^[8] This method allows for precise control over the polymer's molecular weight and results in a product with a narrow molecular weight distribution.

Materials:

- Methanol (anhydrous)
- Potassium Hydride (KH) or other strong base
- Ethylene Oxide (EO)
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric Acid (HCl) solution (1.0 M)
- Diethyl ether (anhydrous)

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of mPEG-Alcohol.

Detailed Methodology:

- **Initiator Formation:** In a flame-dried Schlenk flask under an inert atmosphere, anhydrous THF is introduced. A strong base, such as potassium hydride, is added to the THF. Anhydrous methanol is then slowly added dropwise to the stirred suspension at 0°C. The reaction is allowed to warm to room temperature and stirred for approximately one hour to ensure the complete formation of the potassium methoxide initiator.[8]
- **Polymerization:** The reaction flask is cooled, and a precise amount of liquid ethylene oxide is transferred to the initiator solution. For mPEG9-Alcohol, a stoichiometric amount of ethylene oxide (9 equivalents) relative to the initiator is required. The reaction mixture is then slowly warmed and subsequently heated to 40-50°C. The polymerization is allowed to proceed for 24-48 hours.[8]
- **Termination and Neutralization:** The reaction is cooled to 0°C, and degassed methanol is added to quench any remaining active polymer chains. The mixture is then neutralized to a pH of approximately 7 by the dropwise addition of 1.0 M HCl.[8]
- **Purification:** The solvent volume is reduced via rotary evaporation. The concentrated polymer solution is then slowly added to cold, vigorously stirred anhydrous diethyl ether, causing the mPEG9-Alcohol product to precipitate. The resulting product can be collected by filtration.[8] Further purification can be achieved through techniques such as column chromatography to achieve purities of over 99%. [9][10]

Applications in Research and Development

mPEG9-Alcohol is a versatile molecule with numerous applications in the biomedical and pharmaceutical fields. Its hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.[3][4][11] The terminal hydroxyl group can be further derivatized, making it a valuable building block in:

- **Drug Delivery:** Improving the pharmacokinetic properties of therapeutic agents.[5]
- **PROTACs:** Used as a linker in the synthesis of Proteolysis Targeting Chimeras.[1]
- **Bioconjugation:** Modifying proteins, peptides, and other biomolecules.

- Nanotechnology and Materials Science: Functionalizing surfaces and nanoparticles.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. m-PEG9-alcohol, 6048-68-6 | BroadPharm [broadpharm.com]
- 4. mPEG8-OH, Octaethylene Glycol Monomethyl Ether - Biopharma PEG [biochempeg.com]
- 5. mPEG9-OH, Nonaethylene Glycol Monomethyl Ether - Biopharma PEG [biochempeg.com]
- 6. calpaclab.com [calpaclab.com]
- 7. peg.bocsci.com [peg.bocsci.com]
- 8. benchchem.com [benchchem.com]
- 9. US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives - Google Patents [patents.google.com]
- 10. KR100664969B1 - Manufacturing method of high purity methoxy polyethylene glycol and their derivatives - Google Patents [patents.google.com]
- 11. m-PEG7-alcohol, 4437-01-8 - Biopharma PEG [biochempeg.com]
- To cite this document: BenchChem. [Structure and molecular formula of mPEG9-Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676801#structure-and-molecular-formula-of-mpeg9-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com